molecular formula C8H3BrFNO B15315157 4-Bromo-5-fluoro-2-formylbenzonitrile

4-Bromo-5-fluoro-2-formylbenzonitrile

Cat. No.: B15315157
M. Wt: 228.02 g/mol
InChI Key: SIRNZKFMOVICKY-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-formylbenzonitrile is an organic compound with the molecular formula C8H3BrFNO It is a derivative of benzonitrile, characterized by the presence of bromine, fluorine, and formyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoro-2-formylbenzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzaldehyde and copper(I) cyanide (CuCN).

    Reaction Conditions: The reaction mixture is heated at 170°C for 24 hours in N-methyl-2-pyrrolidone (NMP) solvent. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Workup: After the reaction is complete, the mixture is cooled to 80°C, and celite is added. The mixture is stirred for an additional hour before filtration. The filtrate is then washed with water and dried over anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of larger reaction vessels, automated monitoring systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoro-2-formylbenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

Scientific Research Applications

4-Bromo-5-fluoro-2-formylbenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-formylbenzonitrile involves its interaction with various molecular targets and pathways. The compound can undergo halogenation and coupling reactions, which are essential for the synthesis of derivatives used in medical imaging and organic synthesis. For example, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile involves a Sonogashira coupling reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-formylbenzonitrile: Similar structure but lacks the bromine atom.

    4-Bromo-2-fluoro-5-nitrobenzonitrile: Contains a nitro group instead of a formyl group.

    4-Chloro-2-fluoro-5-formylbenzonitrile: Contains a chlorine atom instead of bromine.

Uniqueness

4-Bromo-5-fluoro-2-formylbenzonitrile is unique due to the combination of bromine, fluorine, and formyl groups on the benzene ring

Properties

Molecular Formula

C8H3BrFNO

Molecular Weight

228.02 g/mol

IUPAC Name

4-bromo-5-fluoro-2-formylbenzonitrile

InChI

InChI=1S/C8H3BrFNO/c9-7-1-6(4-12)5(3-11)2-8(7)10/h1-2,4H

InChI Key

SIRNZKFMOVICKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)F)C#N)C=O

Origin of Product

United States

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